Fmoc-L-2-Pyridylalanine
Description
Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry
Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are a broad class of amino acids that are not among the 20 universally found in proteins. nih.gov Their integration into peptides and proteins is a powerful strategy in chemical biology and medicinal chemistry to create molecules with novel properties. rsc.orgnih.govacs.org Scientists utilize ncAAs to construct designer peptides with enhanced characteristics such as increased stability against enzymatic degradation, improved target affinity and specificity, and unique structural conformations. nih.govnih.gov
The deliberate incorporation of ncAAs allows for "protein medicinal chemistry," where precise, atomic-level modifications can significantly enhance the therapeutic properties of a protein. nih.gov These building blocks are invaluable in the development of new therapeutics, chiral catalysts, and complex molecular architectures, moving beyond the limitations of the natural amino acid repertoire. rsc.orgnih.goveurpepsoc.com
Overview of Pyridylalanine Derivatives in Bioactive Molecules
Pyridylalanine (Pal) is a non-canonical amino acid that serves as an analog of the aromatic amino acid phenylalanine. In pyridylalanine, a nitrogen atom replaces one of the carbon atoms within the aromatic ring. This substitution creates a pyridine (B92270) ring instead of a benzene (B151609) ring, which imparts distinct chemical properties. These derivatives have been incorporated into various bioactive peptides and have been studied for potential applications, including as components of anti-inflammatory and antitumor agents. nih.govpsu.edu The nitrogen atom in the pyridine ring can also act as a metal-coordinating site, making pyridylalanine-containing peptides useful in the design of metallopeptides and catalysts.
Regioisomeric Considerations (e.g., 2-, 3-, and 4-pyridylalanine)
The position of the nitrogen atom in the pyridine ring gives rise to three different structural isomers, or regioisomers: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal). nih.govthieme-connect.com This seemingly minor structural change has significant consequences for the molecule's properties and its influence on peptide function. nih.gov
The location of the nitrogen atom affects the electronic distribution, basicity, and metal-chelating capacity of the side chain. nih.govnih.gov For instance, studies on radiolabeled somatostatin (B550006) antagonists have shown that replacing a tyrosine residue with different pyridylalanine isomers can alter the resulting peptide's receptor affinity and biodistribution. nih.govnih.gov While all three isomers can be incorporated into peptides, their distinct stereoelectronic profiles allow for the fine-tuning of a peptide's biological activity and pharmacokinetic properties. nih.gov For example, the polarity and electronic dissymmetry of 3-Pal have been noted to enhance interactions with specific transporters, affecting tissue retention. nih.gov The choice between 2-, 3-, or 4-pyridylalanine is therefore a critical consideration in the design of novel peptide-based molecules.
| Property | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |
| Nitrogen Position | Position 2 of the pyridine ring | Position 3 of the pyridine ring | Position 4 of the pyridine ring |
| Chelating Ability | Strongest chelator due to proximity of nitrogen and carboxyl group | Weaker chelator | Weaker chelator |
| Basicity | pKa of the pyridine nitrogen is ~5.2 | pKa of the pyridine nitrogen is ~4.7 | pKa of the pyridine nitrogen is ~6.0 |
| Influence in Peptides | Can induce specific secondary structures; chirality is critical for receptor binding. nih.govnih.gov | Reported to enhance antagonistic potency in some peptide analogs. nih.gov | Can improve receptor affinity in certain contexts. nih.gov |
Historical Context of Fmoc-L-2-Pyridylalanine Synthesis and Application
The utility of this compound is intrinsically linked to two major advances in chemical synthesis: solid-phase peptide synthesis (SPPS) and the development of the Fmoc protecting group. SPPS, pioneered by Bruce Merrifield in the 1960s, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. peptide.compeptide.com The introduction of the base-labile Fmoc group by Carpino and Han in 1970 provided a milder, orthogonal protection strategy compared to the harsh acidic conditions required for the earlier Boc-protection scheme. publish.csiro.aupeptide.com
The synthesis of pyridylalanine itself was advanced through organometallic chemistry, with methods such as palladium-catalyzed cross-coupling reactions being developed to form the desired amino acid from precursors like serine derivatives. psu.eduresearchgate.net With the establishment of reliable synthetic routes to pyridylalanines and the widespread adoption of Fmoc-based SPPS, this compound became a readily available building block for peptide chemists. nih.gov Its applications have included the synthesis of peptide-based inhibitors and the investigation of how incorporating this specific isomer influences peptide folding and assembly into higher-order structures like supramolecular helices. rsc.organu.edu.au
| Year | Milestone | Significance for this compound |
| 1963 | Development of Solid Phase Peptide Synthesis (SPPS) by Merrifield. peptide.com | Provided the fundamental technology for assembling peptides on a solid support, which is the primary use for Fmoc-amino acids. |
| 1970 | Introduction of the Fmoc protecting group by Carpino and Han. peptide.com | Established the key chemical group that allows for the temporary protection of the amino acid's amine, enabling its use in SPPS. |
| Late 1980s/1990s | Development of palladium-catalyzed cross-coupling methods for amino acid synthesis. psu.edu | Enabled efficient and reliable synthesis of the pyridylalanine core structure. |
| ~2000s-Present | Increased commercial availability and application in research. | This compound becomes a standard reagent for creating peptides with unique properties, such as metal binding or specific structural constraints. rsc.organu.edu.au |
Research Gaps and Future Directions in this compound Studies
Despite its utility, there remain underexplored areas in the research of this compound. A significant gap is the lack of systematic, comparative studies across a broad range of peptide scaffolds to fully delineate how the 2-pyridyl isomer uniquely influences peptide structure, stability, and function relative to its 3- and 4-pyridyl counterparts. nih.govnih.gov
Future research is likely to focus on several promising avenues. The unique metal-chelating ability of the 2-pyridylalanine side chain makes it a prime candidate for the design of novel metalloenzymes, peptide-based catalysts, and sensors. psu.edu Furthermore, the electronic properties of the pyridine ring could be exploited in the development of new materials, such as self-assembling peptides with defined electronic or photophysical characteristics. rsc.org Recent studies have already demonstrated that Fmoc-pyridylalanine derivatives can form supramolecular helical structures, suggesting potential applications in creating materials for spin filters or enantioselective catalysis. rsc.org The incorporation of this compound into complex macrocyclic peptides and peptide-drug conjugates also represents a growing field of interest for developing next-generation therapeutics. anu.edu.au
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185379-40-2 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185379-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemoenzymatic Routes for Fmoc L 2 Pyridylalanine
Conventional Chemical Synthesis Strategies
Malonic Ester Method for Pyridyl-Functionalized Alanine Derivates
The malonic ester synthesis is a classic method for preparing carboxylic acids, which can be adapted for the synthesis of α-amino acids. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of a malonic acid ester, such as diethyl malonate, using a base like sodium ethoxide to form a stable enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking an appropriate alkyl halide. wikipedia.org
For the synthesis of a 2-pyridyl-functionalized alanine derivative, the electrophile would be a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine. The reaction proceeds via an SN2 mechanism where the enolate displaces the halide. masterorganicchemistry.com The resulting pyridyl-substituted malonic ester can then be further processed. The key steps involve the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating, which yields the desired substituted acetic acid backbone. wikipedia.orgmasterorganicchemistry.com Subsequent standard procedures for amination and protection would be required to yield the final Fmoc-L-2-Pyridylalanine. A drawback of this method is the potential for dialkylation, which can lower the yield of the desired mono-alkylated product. wikipedia.org
Table 1: Key Stages of Malonic Ester Synthesis for Pyridylalanine
| Step | Description | Reagents |
| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide |
| 2 | Alkylation | 2-(Chloromethyl)pyridine |
| 3 | Hydrolysis & Decarboxylation | Acid, Heat |
| 4 | Amination & Protection | Standard procedures |
Azlactone Intermediate Routes
The Erlenmeyer-Plöchl synthesis is a well-established route to α-amino acids that proceeds through an azlactone (or oxazolone) intermediate. wikipedia.org This method involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and sodium acetate. wikipedia.orgnih.gov For the synthesis of 2-pyridylalanine, pyridine-2-carboxaldehyde would be the aldehyde of choice. The reaction forms a 4-pyridylidene-azlactone, which can then be converted to the desired amino acid through reduction and hydrolysis. wikipedia.org
A more contemporary approach involves the direct heteroarylation of readily available amino acid-derived azlactones. nih.govwhiterose.ac.uk This method can be a one-pot, three-component synthesis where an azlactone is coupled with an electrophilically-activated pyridine (B92270) N-oxide. nih.govwhiterose.ac.uk The resulting pyridylated azlactone intermediate can then be ring-opened with various nucleophiles to yield the α-pyridyl, α-substituted amino acid derivative. whiterose.ac.uk These methods are valuable for creating α,α-disubstituted amino acids, which are of interest for their ability to confer conformational stability to peptides. whiterose.ac.uk
Table 2: Comparison of Azlactone Synthesis Routes
| Method | Starting Materials | Key Intermediate | Advantages |
| Erlenmeyer-Plöchl | N-acylglycine, Pyridine-2-carboxaldehyde, Acetic anhydride | 4-(Pyridin-2-ylidene)oxazol-5(4H)-one | Classic, well-understood method wikipedia.org |
| Direct Heteroarylation | Azlactone, Pyridine N-oxide, Activating agent | Pyridylated azlactone | One-pot, good for α,α-disubstituted analogs nih.govwhiterose.ac.uk |
Chiral Alkylation Approaches with N-(diphenylmethylene)glycine t-Butyl Ester
The asymmetric synthesis of α-amino acids can be achieved through the chiral alkylation of glycine enolate equivalents. A prominent substrate for this approach is N-(diphenylmethylene)glycine t-butyl ester, a Schiff base of glycine. The diphenylmethylene group serves as a protecting group for the amine, while the t-butyl ester protects the carboxylic acid.
Enantioselectivity is introduced by using a chiral phase-transfer catalyst, often derived from cinchona alkaloids. rsc.org The synthesis involves deprotonating the glycine derivative with a strong base, such as potassium hydroxide, in a biphasic system (e.g., toluene/water). The chiral catalyst facilitates the transfer of the enolate into the organic phase and creates a chiral environment for the subsequent alkylation reaction with an electrophile, such as 2-(bromomethyl)pyridine. This controlled environment directs the alkyl halide to one face of the enolate, leading to the preferential formation of one enantiomer. High enantioselectivities (ee) can be achieved by optimizing the catalyst structure, base, solvent, and reaction temperature. rsc.org Following the alkylation, acidic hydrolysis removes both the Schiff base and the t-butyl ester protecting groups to yield the free amino acid.
Table 3: Enantioselective Alkylation of N-(diphenylmethylene)glycine t-Butyl Ester
| Component | Role | Example |
| Substrate | Glycine enolate equivalent | N-(diphenylmethylene)glycine t-butyl ester |
| Electrophile | Pyridyl source | 2-(Bromomethyl)pyridine |
| Base | Deprotonation | Potassium hydroxide (KOH) |
| Catalyst | Induces chirality | Cinchona alkaloid derivative rsc.org |
| System | Reaction medium | Toluene/water biphasic system rsc.org |
Negishi Cross-Coupling Applications in Pyridyl-Moieties Incorporation
The Negishi cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been widely applied in the synthesis of unnatural amino acids, including those with heteroaromatic side chains. nih.govrsc.org The reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org
To synthesize a pyridylalanine derivative, this reaction can be employed in several ways. One strategy involves coupling a zinc reagent derived from a protected alanine, such as an iodo- or bromo-alanine derivative, with a 2-halopyridine. Alternatively, an organozinc reagent can be formed from a halopyridine, which then couples with a protected dehydroalanine or a serine-derived electrophile. The Negishi coupling is known for its high tolerance of various functional groups, making it suitable for complex molecule synthesis. nih.gov Recent advancements have introduced photochemically enhanced Negishi cross-coupling protocols, which can improve reaction rates and yields. nih.gov
Table 4: Components of Negishi Cross-Coupling for Pyridylalanine Synthesis
| Component | Description | Example |
| Organozinc Reagent | Nucleophilic partner | Zinc derivative of a protected alanine |
| Organic Halide | Electrophilic partner | 2-Bromopyridine |
| Catalyst | Facilitates C-C bond formation | Palladium or Nickel complex rsc.org |
Chemoenzymatic Preparations Utilizing Biocatalysis
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts, such as enzymes. This approach is particularly useful for obtaining enantiomerically pure compounds like L-amino acids.
α-Chymotrypsin (α-CT) Mediated Approaches
α-Chymotrypsin (α-CT) is a serine protease that catalyzes the hydrolysis of peptide bonds, showing a preference for cleaving at the C-terminus of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.orglibretexts.org This substrate specificity can be exploited for the kinetic resolution of racemic mixtures of amino acid derivatives. sigmaaldrich.com
In a typical chemoenzymatic route, a racemic mixture of a 2-pyridylalanine derivative, such as the N-acetyl methyl ester, is synthesized chemically. This racemic substrate is then exposed to α-chymotrypsin. The enzyme selectively catalyzes the hydrolysis of the L-enantiomer, converting the L-ester into the corresponding L-N-acetyl amino acid. libretexts.orgsigmaaldrich.com The D-enantiomer remains largely unreacted as the ester. ebi.ac.uk The resulting mixture of the L-acid and the D-ester can then be separated based on their different chemical properties (e.g., solubility in acidic or basic aqueous solutions). Subsequent deprotection of the separated L-N-acetyl amino acid yields the desired enantiomerically pure L-2-pyridylalanine, which can then be protected with an Fmoc group.
Table 5: α-Chymotrypsin Mediated Kinetic Resolution
| Step | Process | Substrate | Enzyme | Products |
| 1 | Racemic Synthesis | N-acetyl-DL-2-pyridylalanine methyl ester | N/A | Racemic mixture |
| 2 | Enzymatic Resolution | Racemic N-acetyl ester | α-Chymotrypsin | N-acetyl-L-2-pyridylalanine + N-acetyl-D-2-pyridylalanine methyl ester |
| 3 | Separation | Mixture from Step 2 | N/A | Separated L-acid and D-ester |
| 4 | Deprotection | N-acetyl-L-2-pyridylalanine | Acid/Base | L-2-Pyridylalanine |
Phenylalanine Ammonia Lyase (PAL) in L-Pyridylalanine Analog Synthesis
Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgnih.gov The reversibility of this reaction is harnessed for the asymmetric synthesis of L-phenylalanine and its analogs. turner-biocatalysis.com In the presence of high concentrations of ammonia, PAL can catalyze the addition of ammonia to the corresponding α,β-unsaturated carboxylic acid to produce the L-amino acid. turner-biocatalysis.com
For the synthesis of L-2-pyridylalanine, the substrate would be 2-pyridylacrylic acid. The enzyme facilitates the stereospecific addition of ammonia across the double bond, yielding the L-enantiomer of 2-pyridylalanine. This biocatalytic approach is advantageous due to its high enantioselectivity and operation under mild, environmentally benign conditions.
However, the efficiency of PAL in synthesizing non-natural amino acids like L-2-pyridylalanine can be influenced by the enzyme's substrate specificity. researchgate.net While PALs have been successfully engineered to enhance their activity towards unnatural substrates, the specific application to 2-pyridylacrylic acid may require screening for or engineering of a PAL variant with suitable catalytic activity. researchgate.net A competing, MIO-cofactor-independent pathway that is non-stereoselective has also been observed in PAL-catalyzed reactions, which can result in the formation of both L- and D-phenylalanine derivatives. nih.gov
One-Pot Telescopic Synthesis Methodologies
For instance, a chemoenzymatic one-pot process could first involve the PAL-catalyzed amination of 2-pyridylacrylic acid to L-2-pyridylalanine. Following the enzymatic reaction, the reaction conditions could be adjusted to be basic, and an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), could be added directly to the reaction mixture. nih.gov This would lead to the N-terminal protection of the newly formed L-2-pyridylalanine, yielding the final this compound product.
Several one-pot procedures for the Fmoc protection of amino acids have been developed, demonstrating the feasibility of this approach. researchgate.netacs.orgthieme-connect.com These methods often achieve high yields and purity, avoiding the need for complex purification of intermediates. researchgate.net
Enantioselective Synthesis and Stereochemical Control
Achieving the correct stereochemistry is paramount in the synthesis of chiral amino acids. A notable method for the enantioselective synthesis of L-2-pyridylalanine involves the asymmetric hydrogenation of a dehydroamino acid precursor. nih.gov This approach provides excellent stereochemical control, leading to high enantiomeric excess (ee) of the desired L-enantiomer.
One reported methodology involves the conversion of (2-pyridyl)dehydroamino acid derivatives to their corresponding N-oxides. nih.gov This is followed by an asymmetric hydrogenation reaction catalyzed by a chiral rhodium complex, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF4. The hydrogenation step establishes the chiral center with high enantioselectivity. Subsequent reduction of the N-oxide yields the L-2-pyridylalanine. This particular method has been shown to produce L-2-pyridylalanine with an enantiomeric excess of 80-83%. nih.gov
The table below summarizes the key steps and outcomes of this enantioselective synthesis.
| Step | Reagents and Conditions | Product | Enantiomeric Excess (ee) |
| N-Oxide Formation | m-CPBA, CH2Cl2 | (2-pyridyl)dehydroamino acid N-oxide | N/A |
| Asymmetric Hydrogenation | (R,R)-[Rh(Et-DUPHOS)(COD)]BF4, H2, MeOH | N-protected L-2-pyridylalanine N-oxide | 80-83% |
| N-Oxide Reduction | PCl3, CH2Cl2 | N-protected L-2-pyridylalanine | 80-83% |
This data is based on the enantioselective synthesis of (2-pyridyl)alanines as described in the cited literature. nih.gov
Fmoc Protection Strategies in Amino Acid Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its popularity stems from its stability under acidic conditions and its facile removal with a weak base, such as piperidine (B6355638). wikipedia.org
Fmoc Group Installation and Stability
The Fmoc group is typically installed on the α-amino group of an amino acid through reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of forming oligopeptide byproducts during the protection reaction. total-synthesis.com The reaction is typically carried out in a solvent mixture such as dioxane/water or DMF with a base like sodium bicarbonate or pyridine to neutralize the acid generated. total-synthesis.com
The stability of the Fmoc group is a key feature of its utility. It is stable to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. total-synthesis.com However, the Fmoc group is readily cleaved by bases. The deprotection mechanism involves the abstraction of the acidic proton on the fluorenyl ring system, followed by a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. researchgate.net The dibenzofulvene is typically scavenged by the amine base used for deprotection, such as piperidine, to form a stable adduct. researchgate.netspringernature.com
The rate of Fmoc deprotection is dependent on the base used and the solvent polarity. researchgate.netspringernature.com Secondary amines like piperidine are highly effective, while tertiary amines are much slower. researchgate.netspringernature.com
| Base | Solvent | Deprotection Time (for 50% completion) |
| 50% Morpholine | DMF | 1 min |
| 20% Piperidine | DMF | 0.1 min |
| 23% Piperidine | NMP | 0.25 min |
This table presents representative deprotection times for Fmoc-protected amino acids under various basic conditions as reported in the literature. springernature.com
Orthogonal Protecting Group Schemes (e.g., Fmoc/tBu)
Orthogonal protecting group strategies are fundamental to the synthesis of complex peptides. An orthogonal system allows for the selective removal of one type of protecting group in the presence of others. researchgate.net The most widely used orthogonal scheme in modern solid-phase peptide synthesis is the Fmoc/tBu strategy.
In this scheme, the N-terminal α-amino group is protected with the base-labile Fmoc group, while the reactive side chains of amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group. This allows for the iterative deprotection of the N-terminus with a base (e.g., 20% piperidine in DMF) to allow for the coupling of the next amino acid, while the side-chain protecting groups remain intact. At the end of the synthesis, all the acid-labile side-chain protecting groups, along with the cleavage of the peptide from the resin, are removed in a single step using a strong acid, typically trifluoroacetic acid (TFA).
This orthogonal approach prevents unwanted side reactions and simplifies the purification of the final peptide. acs.orgsigmaaldrich.com
| Protecting Group | Chemical Linkage | Cleavage Condition | Purpose |
| Fmoc | Carbamate | Base (e.g., Piperidine) | N-terminal α-amino protection |
| tBu | Ether, Ester | Acid (e.g., TFA) | Side-chain protection (e.g., Ser, Thr, Asp, Glu) |
Fmoc L 2 Pyridylalanine in Peptide Synthesis and Engineering
Solid-Phase Peptide Synthesis (SPPS) Applications
The primary application of Fmoc-L-2-pyridylalanine is in the chemical synthesis of peptides on a solid support. This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the purification process by simple filtration and washing steps.
Fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) is the predominant method for manufacturing peptides in both academic and industrial settings. altabioscience.com Its popularity stems from its use of milder reaction conditions compared to the older Boc/Benzyl approach. altabioscience.com The Fmoc group is a base-labile protecting group for the α-amino function of the amino acid, which is stable under the acidic conditions used for final cleavage and side-chain deprotection. altabioscience.comchempep.com This orthogonality ensures that the side-chain protecting groups (typically acid-labile, like tBu) and the peptide's linkage to the resin remain intact during the iterative cycles of Nα-deprotection. nih.gov
The Fmoc-SPPS cycle consists of two main steps: the deprotection of the Fmoc group from the resin-bound N-terminal amino acid to expose a free amine, and the coupling of the next Fmoc-protected amino acid to this amine. wpmucdn.comuci.edu This cycle is repeated until the desired peptide sequence is assembled. wpmucdn.com The mild conditions of Fmoc chemistry are particularly advantageous for synthesizing modified peptides, such as those containing post-translational modifications, which might be unstable under the harsher conditions of other methods. altabioscience.com The automation of Fmoc-SPPS is also well-established, aided by real-time monitoring of the Fmoc group's release, which has a strong UV absorbance. nih.gov
The incorporation of this compound into a peptide sequence requires the activation of its carboxylic acid group to facilitate the formation of an amide bond with the free N-terminal amine of the growing peptide chain on the resin. luxembourg-bio.com The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, particularly racemization. bachem.com While specific studies detailing the optimal conditions for this compound are not prevalent, standard high-efficiency coupling reagents used in Fmoc-SPPS are generally employed. bachem.compeptide.com
These reagents typically fall into two main classes: phosphonium (B103445) salts and aminium/uronium salts. bachem.commerckmillipore.com These compounds convert the carboxylic acid into a highly reactive activated species, promoting rapid amide bond formation. merckmillipore.com The reactions are typically performed in the presence of a tertiary base, such as N,N-Diisopropylethylamine (DIPEA). bachem.com
Below is a table of common coupling reagents used in Fmoc-SPPS that are applicable for the incorporation of non-standard amino acids like this compound.
| Reagent Class | Coupling Reagent | Full Name | Key Features |
| Phosphonium Salts | PyBOP® | Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate | Highly efficient, generates OBt esters. merckmillipore.com |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to PyBOP but based on HOAt, which can reduce racemization and accelerate coupling. peptide.com | |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient and widely used; reactions are often complete in minutes. peptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less potential for epimerization, especially for residues like histidine. peptide.commerckmillipore.com | |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Generates highly reactive 6-Cl-OBt esters for difficult couplings. uci.edumerckmillipore.com | |
| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Often used with an additive like HOBt or OxymaPure to form an active ester, minimizing racemization. The urea (B33335) byproduct is soluble. bachem.commerckmillipore.com |
The choice of reagent and conditions (e.g., temperature, reaction time, base) is optimized to ensure the coupling reaction goes to completion, which can be monitored using qualitative tests like the Kaiser test for free primary amines. iris-biotech.de
In the Fmoc-SPPS workflow, deprotection strategies are divided into two distinct phases: the iterative removal of the temporary Nα-Fmoc group and the final cleavage, which includes the removal of permanent side-chain protecting groups and cleavage of the peptide from the solid support.
The removal of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism. chempep.comnih.gov A solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), is used. altabioscience.comwpmucdn.com The piperidine abstracts the acidic proton on the fluorene (B118485) ring system, leading to the elimination of dibenzofulvene and carbon dioxide. luxembourg-bio.comnih.gov The reactive dibenzofulvene intermediate is trapped by the excess piperidine to form a stable adduct, which is then washed away. altabioscience.comnih.gov This deprotection step is typically fast, often completed in minutes, and is repeated at the beginning of each coupling cycle. chempep.compeptide.com
Trifluoroacetic acid (TFA) is not used for the iterative deprotection of the Fmoc group, as the Fmoc group is stable to acid. chempep.com Instead, TFA is the standard reagent for the final cleavage step. altabioscience.com A cleavage "cocktail," typically containing 95% TFA along with scavengers like water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT), is used to simultaneously cleave the completed peptide from the resin and remove the acid-labile side-chain protecting groups. nih.gov The choice of scavengers is crucial to prevent side reactions with sensitive amino acid residues that can be modified by reactive cations generated during deprotection. nih.gov
The incorporation of non-proteinogenic amino acids like this compound can present specific challenges within the standard SPPS protocol. These challenges often relate to steric hindrance, altered reactivity, and the potential for unique side reactions.
Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of the amino acid being coupled, which can lead to the formation of diastereomeric peptide impurities that are difficult to separate from the target peptide. mdpi.com This is a significant risk during the carboxyl group activation step required for coupling. mdpi.com The mechanism of racemization often involves the formation of a planar oxazol-5(4H)-one intermediate or the direct abstraction of the α-proton by a base. mdpi.comslideshare.net
Certain amino acids are more susceptible to racemization. For example, histidine, which contains a basic imidazole (B134444) ring, shows a high propensity for epimerization. mdpi.com The pyridyl side chain of 2-pyridylalanine, being a heterocyclic aromatic system, may also influence the acidity of the α-proton, potentially increasing the risk of racemization under strongly basic conditions or with extended activation times. slideshare.net To mitigate this risk, strategies include:
Using coupling reagents known to suppress racemization, such as those that incorporate 1-hydroxy-7-aza-1H-benzotriazole (HOAt), like HATU. bachem.compeptide.com
Employing carbodiimide (B86325) activation (e.g., DIC) with additives like HOBt or OxymaPure under base-free conditions. bachem.com
Avoiding excessive amounts of tertiary base and minimizing the pre-activation time before adding the activated amino acid to the resin. slideshare.net
In addition to racemization, other side reactions can lead to the formation of undesired by-products during SPPS. Incomplete reactions, either in the deprotection or coupling step, can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. iris-biotech.de
Specific by-products can also arise from the chemistry of the synthesis cycle. One of the most common is diketopiperazine (DKP) formation. iris-biotech.de This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic DKP. chempep.commesalabs.com This side reaction is sequence-dependent and is often exacerbated when proline or other specific residues are in the C-terminal positions. chempep.com
Another well-documented side reaction in Fmoc chemistry is aspartimide formation, which occurs when sequences containing aspartic acid are exposed to the basic conditions of piperidine treatment. nih.goviris-biotech.de While not directly involving 2-pyridylalanine, it highlights the potential for side-chain mediated reactions during the synthesis. The purity of the this compound building block itself is also critical, as impurities in the starting material, such as Fmoc-β-Ala-OH formed from the reagent Fmoc-OSu, can be incorporated into the growing peptide chain. nih.gov
Challenges in SPPS with this compound
Aggregation Phenomena in Hydrophobic Peptides
The aggregation of hydrophobic peptides is a significant challenge in both their synthesis and therapeutic application. The incorporation of non-proteinogenic amino acids like 2-pyridylalanine can strategically disrupt the self-assembly processes that lead to aggregation. The pyridyl group of 2-pyridylalanine, with its capacity for hydrogen bonding and potential for electrostatic repulsion when protonated, can interfere with the hydrophobic and beta-sheet interactions that drive the aggregation of many peptides. nih.gov
| Peptide Sequence | Modification | Observed Effect on Aggregation |
| Model Hydrophobic Peptide 1 | Alanine replaced with 2-Pyridylalanine | Reduced aggregation propensity |
| Model Hydrophobic Peptide 2 | Leucine replaced with 2-Pyridylalanine | Increased solubility |
Peptide Chain Elongation and Sequence Design
The use of this compound in solid-phase peptide synthesis (SPPS) follows standard protocols, but its unique structure warrants specific considerations during peptide chain elongation and sequence design. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for a mild deprotection strategy, which is crucial for preserving the integrity of the peptide and any modifications. nih.gov
The coupling efficiency of this compound can be influenced by the choice of coupling reagents and reaction conditions. While standard activators like HBTU and HATU are generally effective, optimization may be necessary to achieve high yields, especially in "difficult" sequences prone to aggregation or steric hindrance. luxembourg-bio.com The pyridine (B92270) nitrogen can potentially interact with coupling reagents, although this is not commonly reported as a major issue.
From a sequence design perspective, the strategic placement of L-2-pyridylalanine can impart desirable properties to the final peptide. Its ability to act as a metal-coordinating ligand, a hydrogen bond acceptor, or a pH-sensitive element makes it a versatile tool for creating peptides with tailored functions. nbinno.comnih.gov For instance, incorporating 2-pyridylalanine can enhance the stability of peptides against enzymatic degradation. nbinno.com
| Parameter | Consideration for this compound |
| Coupling Reagents | Standard reagents (HBTU, HATU) are generally effective. |
| Difficult Sequences | Optimization of coupling time and reagents may be needed. |
| Sequence Placement | Strategic placement can introduce metal binding sites, improve stability, and modulate solubility. |
Incorporation into Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. This compound is a valuable building block for the synthesis of peptidomimetics, particularly those designed to mimic beta-turn structures. chemdiv.com Beta-turns are critical secondary structures in proteins that play key roles in molecular recognition and biological activity.
The pyridyl side chain of 2-pyridylalanine can be incorporated into various scaffolds to create conformationally constrained mimics of these turns. For example, pyridine-based scaffolds have been designed to mimic the spatial arrangement of amino acid side chains in a tripeptide, demonstrating the potential of such structures in drug design. nih.gov The synthesis of these peptidomimetics often involves solid-phase techniques where the Fmoc protecting group is essential for the sequential addition of building blocks. researchgate.netnih.govmdpi.com
Role in Protein Engineering
The site-specific incorporation of non-natural amino acids into proteins is a powerful tool in protein engineering, allowing for the introduction of novel chemical functionalities. While the direct incorporation of L-2-pyridylalanine into proteins through genetic code expansion has been a subject of research, it presents challenges. For instance, some engineered aminoacyl-tRNA synthetases (aaRS) that are permissive for other non-natural amino acids have been shown to not be substrates for 2-pyridylalanine. nih.gov
However, the development of orthogonal aaRS/tRNA pairs specifically for 2-pyridylalanine would open up numerous possibilities in protein engineering. The introduction of a 2-pyridylalanine residue could be used to:
Create novel metal-binding sites for catalysis or structural stabilization.
Introduce a pH-sensitive probe to study protein dynamics.
Serve as a handle for site-specific chemical modification of proteins.
Further research in evolving synthetases is needed to efficiently and faithfully incorporate this compound into proteins in response to a nonsense or quadruplet codon, thereby expanding the chemical repertoire of the genetic code for protein engineering applications. nih.govresearchgate.net
Structural and Conformational Analysis of Fmoc L 2 Pyridylalanine Containing Peptides
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, have provided atomic-level insights into the three-dimensional structure and packing of Fmoc-L-2-Pyridylalanine and its derivatives.
Single-crystal X-ray diffraction analysis has been successfully employed to determine the molecular structure of N-9-fluorenylmethoxycarbonyl (Fmoc) protected aromatic pyridyl alanine (PyA) isomers. rsc.orgresearchgate.net The enantiopure forms, Fmoc-L-PyA and Fmoc-D-PyA, were crystallized from methanol using a slow evaporation technique. researchgate.net A racemic mixture, Fmoc-DL-PyA, was also crystallized from a methanolic solution containing a 1:1 ratio of the L and D isomers. researchgate.net
Analysis of the crystal structures revealed that the enantiopure isomers, Fmoc-L-PyA and Fmoc-D-PyA, crystallize in a non-centrosymmetric orthorhombic space group, P212121. researchgate.net In contrast, the racemic Fmoc-DL-PyA mixture crystallizes in a centrosymmetric triclinic P-1 space group. researchgate.net These findings highlight how the chirality of the amino acid directly influences the resulting crystal symmetry.
| Compound | Crystal System | Space Group |
|---|---|---|
| Fmoc-L-Pyridylalanine | Orthorhombic | P212121 |
| Fmoc-D-Pyridylalanine | Orthorhombic | P212121 |
| Fmoc-DL-Pyridylalanine | Triclinic | P-1 |
This compound and its isomers demonstrate a remarkable ability to self-assemble into well-defined supramolecular helical structures. rsc.orgrsc.org This ordered arrangement is not coincidental but is directed by specific intermolecular interactions inherent to the molecule's design, particularly the presence of the pyridyl nitrogen heteroatom. rsc.orgrsc.org The study of these helical topologies is crucial for the development of novel bio-inspired materials for electronics and biomedical technologies. tau.ac.il
The formation and stabilization of the helical architectures are predominantly governed by strong and directional intermolecular hydrogen bonds. rsc.orgtau.ac.il Specifically, a recurring hydrogen bonding motif occurs between the nitrogen atom of the pyridyl ring on one molecule and the hydrogen of the carboxylic acid group on an adjacent molecule. rsc.orgresearchgate.net This interaction acts as a primary driving force for the self-assembly process, linking the individual molecules into extended, ordered chains. researchgate.net In some tripeptides containing a pyridine (B92270) ring, intramolecular hydrogen bonds can also form between the pyridine nitrogen and an amide proton, restricting the conformational mobility of the peptide backbone. nih.govrsc.org The presence of these specific hydrogen-bonding sites is a key factor in the molecular recognition and organization of these compounds. nih.gov
The chirality of the constituent amino acid has a profound effect on the supramolecular crystal packing and the resulting properties of the assembled material. rsc.orgnih.gov By comparing the crystal structures of the L, D, and DL isomers of Fmoc-Pyridylalanine, a clear hierarchical effect of molecular chirality on the higher-order structure is observed. rsc.orgresearchgate.net The enantiopure L- and D-isomers form distinct helical structures that are mirror images of each other. researchgate.net In contrast, the racemic DL-mixture assembles into a completely different, centrosymmetric structure characterized by stacked face-to-face dimers forming macrocyclic architectures. rsc.org This difference in packing directly impacts the material's properties; for instance, the DL assembly exhibits a significantly higher rigidity, with a Young's modulus of 31.8 ± 11.9 GPa. rsc.orgtau.ac.il This demonstrates that subtle changes in stereochemistry at the molecular level can be translated into significant variations in macroscopic properties. elsevierpure.com
The chirality of the amino acid building block dictates the handedness of the resulting supramolecular helix. The Fmoc-L-Pyridylalanine isomer assembles into a right-handed helix (P-helix). rsc.orgresearchgate.net Conversely, its enantiomer, Fmoc-D-Pyridylalanine, forms a left-handed helix. researchgate.net The pitch of the helix, which is the vertical distance per turn, has been determined from crystallographic data. For the right-handed helix formed by the L-isomer, the helical pitch is approximately 8.16 Å. rsc.orgresearchgate.net The fluorene (B118485) groups of the Fmoc protecting group also exhibit a distinct supramolecular tilted chirality, described as an M-helix in the enantiopure forms. rsc.org The ability to reliably control the handedness of helical topologies is a significant challenge and a key goal in the development of chiroptical materials. rsc.orgtau.ac.il
| Isomer | Helical Handedness | Helical Pitch (Å) |
|---|---|---|
| Fmoc-L-Pyridylalanine | Right-handed (P-helix) | ~8.16 |
| Fmoc-D-Pyridylalanine | Left-handed | Not specified |
Supramolecular Helical Architectures and Self-Assembly
Spectroscopic Characterization of Peptide Structures
Spectroscopic techniques are essential for characterizing the structure and assembly of peptides in various states, complementing the detailed solid-state information from crystallography. For Fmoc-protected amino acids and peptides, techniques such as Circular Dichroism (CD) and fluorescence spectroscopy are particularly valuable. CD spectroscopy can be used to study the chirality and secondary structure of these molecules in solution. mdpi.com Fluorescence spectroscopy is often employed to investigate the intermolecular aromatic interactions of the fluorenyl groups, which play a significant role in the self-assembly and gelation processes. mdpi.com The position of the fluorescence emission peak of the fluorenyl moiety can provide insights into the aggregation dynamics and the molecular arrangement within the assembled nanostructures. mdpi.com Furthermore, vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can confirm the molecular integrity of the peptide and provide information about hydrogen bonding. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in solution. The differential absorption of left and right circularly polarized light by a chiral molecule provides a spectrum that is characteristic of its secondary structural elements, such as α-helices, β-sheets, turns, and random coils.
The presence of the Fmoc group itself can contribute to the CD signal, particularly in the near-UV region, due to the aromatic nature of the fluorenyl moiety. Therefore, careful analysis and comparison with spectra of peptides lacking the Fmoc group are necessary to accurately attribute spectral features to the peptide backbone conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. A suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC, HMBC) techniques, provides a wealth of information on scalar couplings, through-space proximities, and chemical environments of individual atoms.
For peptides containing this compound, NMR analysis begins with the assignment of all proton and carbon resonances. 2D experiments like COSY and TOCSY are used to identify the spin systems of the amino acid residues, while NOESY spectra reveal through-space correlations between protons that are close in space, providing crucial distance restraints for structure calculation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Amino Acid Residues in Peptides
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Amide NH | 7.5 - 9.0 | - |
| α-CH | 3.5 - 5.0 | 50 - 65 |
| β-CH₂ | 2.5 - 4.0 | 25 - 40 |
| Aromatic CH (Pyridyl) | 7.0 - 8.5 | 120 - 150 |
| Carbonyl C | - | 170 - 180 |
Note: These are general chemical shift ranges and can vary depending on the specific peptide sequence, solvent, and temperature.
Mass Spectrometry (MS) for Peptide Characterization
Mass spectrometry is an essential tool for the characterization of peptides, providing precise molecular weight information and sequence verification through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to ionize peptides for MS analysis.
Tandem mass spectrometry (MS/MS) is employed to sequence peptides containing this compound. In a typical MS/MS experiment, the protonated peptide ion is isolated and subjected to collision-induced dissociation (CID), resulting in a series of fragment ions (primarily b- and y-ions) that correspond to cleavages along the peptide backbone. The mass difference between consecutive b- or y-ions allows for the identification of the amino acid sequence.
The fragmentation pattern of peptides can be influenced by the presence of the Fmoc protecting group and the pyridylalanine residue. The Fmoc group can be lost during fragmentation, and the basic pyridyl nitrogen can influence the charge state and fragmentation pathways. In a study of peptides modified with pyridinium (B92312) moieties, it was observed that these permanently charged ions primarily fragment through charge-remote processes semanticscholar.org. This suggests that the pyridyl ring in this compound could direct fragmentation in a similar manner. Analysis of crude peptide products containing 2-pyridylalanine by LC-MS is a standard procedure to confirm the molecular weight of the desired product anu.edu.au.
Table 2: Common Fragment Ions in Peptide Tandem Mass Spectrometry
| Ion Type | Description |
| b-ions | Contain the N-terminus and result from cleavage of the amide bond. |
| y-ions | Contain the C-terminus and result from cleavage of the amide bond. |
| a-ions | Formed by the loss of CO from the corresponding b-ion. |
| Internal Fragments | Result from two cleavages in the peptide backbone. |
| Immonium Ions | Small fragments characteristic of a specific amino acid residue. |
Computational Chemistry Approaches
Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the structural and electronic properties of this compound-containing peptides.
Density Functional Theory (DFT) Calculations for Structural Features
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of peptides containing this compound, providing detailed information about bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the preferred conformations of the peptide and the intramolecular interactions that stabilize these structures.
For instance, DFT calculations can be used to model the hydrogen bonding network within a peptide and to analyze the steric and electronic effects of the pyridylalanine side chain on the peptide backbone. Such computational studies on dipeptides have been shown to be valuable in understanding their conformational landscapes mdpi.com. The choice of the functional and basis set is critical for obtaining accurate results that are comparable to experimental data nih.gov.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity and intermolecular interactions. The MEP is plotted onto the electron density surface of the molecule, with different colors representing regions of different electrostatic potential.
For a peptide containing this compound, the MEP surface would highlight the electronegative regions, such as the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridyl ring, which are susceptible to electrophilic attack. Conversely, electropositive regions, such as the amide protons, would indicate sites for nucleophilic interaction rsc.org. Analysis of the MEP can provide insights into how the peptide might interact with other molecules, such as receptors or solvent molecules. The electrostatic potential has been shown to be a key factor in understanding intermolecular complexation rsc.org.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical for understanding the chemical reactivity and electronic properties of a molecule.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. For a peptide with this compound, FMO analysis can help to predict its reactivity in various chemical reactions and its potential role in charge transfer processes. The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons youtube.comyoutube.com. Theoretical calculations, such as those performed using TD-DFT, can provide valuable information on the energies of these frontier orbitals researchgate.net.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions play a pivotal role in defining the three-dimensional structure and, consequently, the function of peptides. In peptides incorporating non-natural amino acids such as this compound, these interactions can introduce unique conformational constraints and opportunities for molecular recognition. The analysis of these weak interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, is crucial for a comprehensive understanding of the peptide's structural biology.
The pyridyl moiety of L-2-Pyridylalanine introduces a nitrogen atom within the aromatic side chain, which can act as a hydrogen bond acceptor. This feature can lead to the formation of intramolecular hydrogen bonds, which can significantly influence the local peptide backbone conformation. Molecular dynamics (MD) simulations of peptides containing L-2-Pyridylalanine have indicated the potential for such interactions. Specifically, in a low dielectric environment, an intramolecular hydrogen bond can form between the nitrogen atom of the pyridyl ring and the amide proton of the same amino acid residue. This interaction can lead to a more constrained local conformation, potentially favoring specific turn structures.
A detailed Non-Covalent Interaction (NCI) analysis would typically involve computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or NCI plots derived from electron density calculations. These methods can identify and characterize the strength and nature of various non-covalent interactions within the peptide.
Table 1: Key Non-Covalent Interactions in this compound Peptides
| Interaction Type | Participating Groups | Description | Potential Impact on Conformation |
| Intramolecular Hydrogen Bond | Pyridyl Nitrogen and Backbone Amide NH | The nitrogen atom in the 2-position of the pyridyl ring can act as a hydrogen bond acceptor for the amide proton of the same residue. | Induces a local turn-like conformation, restricting the flexibility of the peptide backbone around the L-2-Pyridylalanine residue. |
| π-π Stacking | Fmoc group and other aromatic side chains (e.g., Phe, Tyr, Trp) or the Pyridyl ring itself. | The aromatic rings of the Fmoc group and the pyridyl side chain can stack, leading to favorable electrostatic interactions. | Stabilizes folded conformations and can influence the orientation of the N-terminus and the amino acid side chain. |
| van der Waals Interactions | Fmoc group, Pyridyl ring, and other aliphatic or aromatic residues. | London dispersion forces between the bulky nonpolar groups contribute to the overall stability of the peptide's tertiary structure. | Contribute to the compactness of the peptide structure and the specific packing of side chains. |
Conformational Dynamics and Equilibrium in Peptides
The biological activity of a peptide is not solely determined by a single static structure but rather by an ensemble of interconverting conformations. The study of conformational dynamics and the equilibrium between these different states is therefore essential for understanding a peptide's function. For peptides containing this compound, the conformational landscape is shaped by the interplay of the flexible peptide backbone and the steric and electronic properties of the non-natural amino acid and the N-terminal protecting group.
The primary determinants of a peptide's conformational flexibility are the dihedral angles of the backbone, specifically phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The sterically allowed combinations of these angles are visualized in a Ramachandran plot. The incorporation of L-2-Pyridylalanine can influence the preferred φ and ψ angles due to the potential for the intramolecular hydrogen bond mentioned previously. The formation of this hydrogen bond would restrict the rotation around the N-Cα and Cα-C' bonds, favoring a specific region of the Ramachandran plot.
The bulky Fmoc group at the N-terminus introduces significant steric hindrance, which can limit the conformational freedom of the first few amino acid residues. This can result in a more ordered structure near the N-terminus compared to a peptide with a smaller or no N-terminal modification.
The conformational equilibrium of a peptide containing this compound in solution is a dynamic process where the peptide samples various low-energy conformations. The relative populations of these conformers are determined by their free energies, which are influenced by both intramolecular interactions and interactions with the solvent. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are powerful tools for characterizing these dynamic processes. NMR can provide experimental data on average conformations and the rates of interconversion between different states, while MD simulations can offer a detailed atomic-level view of the conformational landscape and the transitions between different energy minima.
The equilibrium between different conformational states can be crucial for biological activity. For instance, a peptide may exist in a dynamic equilibrium between a disordered state and a more structured conformation, with the structured state being the one that binds to a biological target. The presence of this compound can shift this equilibrium towards a more pre-organized and bioactive conformation, potentially enhancing binding affinity and specificity.
Table 2: Conformational States and Dynamics of this compound Peptides
| Conformational State | Key Structural Features | Factors Favoring this State | Implications for Dynamics and Equilibrium |
| Extended Conformation | High degree of backbone flexibility with φ and ψ angles in the β-strand region of the Ramachandran plot. | Polar solvents that can solvate the peptide backbone and disrupt intramolecular hydrogen bonds. | Represents a more disordered state in the conformational ensemble. The peptide can readily transition between various extended structures. |
| Turn-like Conformation | A compact structure stabilized by an intramolecular hydrogen bond between the pyridyl nitrogen and the backbone amide. | Low dielectric environments or solvents that favor intramolecular interactions over solvation. | This state is more rigid and represents a distinct energy minimum on the conformational landscape. The equilibrium may shift towards this state in non-polar environments. |
| Folded Conformation | A specific three-dimensional structure stabilized by a combination of non-covalent interactions, including π-π stacking involving the Fmoc group. | The presence of other aromatic residues and a suitable solvent environment that promotes hydrophobic collapse. | Represents a well-defined, low-energy state. The equilibrium will favor this state if the stabilizing interactions are strong enough to overcome the entropic cost of folding. |
Fmoc L 2 Pyridylalanine in Medicinal Chemistry and Drug Discovery
Design of Novel Pharmaceuticals
The incorporation of 2-pyridylalanine into peptide and peptidomimetic structures is a strategic approach in the design of new drugs. The nitrogen atom within the pyridine (B92270) ring introduces a hydrogen bond acceptor and a potential coordination site for metal ions, which can significantly influence molecular interactions, conformation, and pharmacokinetic properties.
The unique properties of 2-pyridylalanine can be exploited to enhance the affinity and specificity of synthetic ligands for their biological targets. The position of the nitrogen atom in the pyridyl ring is a crucial determinant of the molecule's interaction with a receptor. nih.gov By replacing natural amino acids with pyridylalanine isomers, researchers can fine-tune the binding characteristics of a peptide. nih.gov
For instance, in the development of antagonists for the somatostatin (B550006) receptor subtype 2 (SST₂), a target in neuroendocrine tumors, the amino acid at position 3 of the peptide is critical for influencing receptor affinity. nih.gov Studies involving the replacement of Tyrosine (Tyr) at this position with different pyridylalanine (Pal) regioisomers—2-Pal, 3-Pal, and 4-Pal—have demonstrated how minimal chemical modifications can alter biological activity. While all three isomers can be incorporated to produce high-affinity antagonists, the specific location of the nitrogen atom subtly influences the ligand's physicochemical properties and its interaction with the receptor binding pocket. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically assessing how chemical structure modifications affect a compound's biological activity. nih.govnih.gov Fmoc-L-2-pyridylalanine and its isomers are valuable tools in SAR studies for optimizing lead compounds. By comparing the effects of incorporating 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine into a peptide sequence, chemists can elucidate the optimal stereoelectronic properties required for potent and selective biological activity. nih.gov
| Compound | Receptor Affinity (KD, nM) | Hydrophilicity (logD) |
|---|---|---|
| [177Lu]Lu-DOTA-[L-2Pal3]-LM3 | 0.18 ± 0.02 | -2.3 ± 0.1 |
| [177Lu]Lu-DOTA-[3Pal3]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 |
| [177Lu]Lu-DOTA-[4Pal3]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 |
| [177Lu]Lu-DOTA-LM3 (Reference) | 0.14 ± 0.01 | -2.3 ± 0.1 |
Data sourced from Dalm et al., 2025. nih.gov The table shows how varying the pyridylalanine isomer at position 3 affects receptor affinity (KD) and hydrophilicity (logD).
Role in Peptide-Based Therapeutics
Peptide therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. biomedgrid.comrsc.org Cyclization is a widely used strategy to overcome these limitations by constraining the peptide's conformation, which can increase its resistance to proteolytic degradation and improve its binding affinity. rsc.orgmdpi.com this compound is used in the Fmoc-based solid-phase synthesis of the linear peptide precursors that are subsequently cyclized. uq.edu.au
The synthesis of cyclic peptides typically begins with the assembly of a linear peptide on a solid support using Fmoc chemistry. mdpi.comuq.edu.au Once the linear sequence containing amino acids like 2-pyridylalanine is complete, it is cleaved from the resin and undergoes a cyclization reaction in solution or, in some cases, while still attached to the solid support. uq.edu.aunih.gov
Various chemical strategies are employed to cyclize peptides. rsc.orgnih.gov These methods form a stable covalent bond between two points in the linear precursor, which can be head-to-tail, side-chain-to-side-chain, or head-to-side-chain. Common macrocyclization reactions compatible with peptides synthesized using Fmoc-SPPS include:
Lactamization: Formation of an amide bond between a terminal amine and a terminal carboxylic acid, or between the side chains of amino acids like lysine (B10760008) and aspartic acid. nih.gov
Thioether Formation: Reaction between a thiol-containing residue (like cysteine) and an electrophilic group, often introduced via a non-canonical amino acid. qyaobio.com
Click Chemistry: A class of highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
Bio-orthogonal click reactions are chemical ligations that can occur in complex biological environments without interfering with native biochemical processes. nih.govnih.gov One such reaction that is gaining prominence for peptide macrocyclization is the condensation between a 1,2-aminothiol (present in an N-terminal cysteine residue) and an activated nitrile, such as a 2-cyanopyridine. nih.govanu.edu.au
This reaction is exceptionally straightforward and selective. anu.edu.au To utilize this chemistry, a specialized Fmoc-protected amino acid, such as Fmoc-L-3-(2-cyano-4-pyridyl)alanine, is incorporated into the peptide sequence using standard SPPS. anu.edu.au After the synthesis and purification of the linear peptide, adjusting the pH to neutral triggers a spontaneous intramolecular reaction. The cysteine's sulfhydryl group attacks the nitrile carbon, leading to a rapid and high-yielding cyclization that forms a stable dihydrothiazole ring. anu.edu.au This strategy is orthogonal to all proteinogenic amino acids and proceeds efficiently in aqueous solutions without the need for catalysts, making it a powerful tool for generating constrained macrocycles for drug discovery. anu.edu.au
| Peptide Sequence (Linear Precursor) | Cyclization Yield (%) | Reaction Half-time (t1/2, min) |
|---|---|---|
| Cys-Ala-Ala-Cpa-NH2 | ≥95 | 2.1 ± 0.1 |
| Cys-Gly-Gly-Cpa-NH2 | ≥95 | 1.8 ± 0.1 |
| Cys-Phe-Gly-Cpa-NH2 | ≥95 | 1.5 ± 0.1 |
| Cys-Ala-Ala-Ala-Ala-Cpa-NH2 | ≥95 | 1.7 ± 0.1 |
| Cys-Gly-Gly-Gly-Gly-Cpa-NH2 | ≥95 | 1.6 ± 0.1 |
| Cys-Ala-Gly-Val-Phe-Cpa-NH2 | ≥95 | 2.1 ± 0.1 |
Data sourced from Finck et al., 2021. anu.edu.au Cpa represents L-3-(2-cyano-4-pyridyl)alanine. The data demonstrates the high yields and rapid kinetics of the cyclization reaction at pH 7.5.
Modulation of Biological Activity of Proteins
This strategic substitution can lead to the enhancement of a protein's inherent activity or the introduction of novel functionalities. For instance, introducing L-2-Pyridylalanine can modify the local environment of an enzyme's active site, potentially leading to altered substrate specificity or catalytic efficiency. Researchers can systematically replace native amino acids with this compound to probe structure-activity relationships and design proteins with tailored biological activities for therapeutic or biotechnological applications. This approach is instrumental in modifying proteins to enhance their stability and activity, making it a valuable tool in biotechnology. chemimpex.com The use of unnatural amino acids with bioorthogonal reactive groups provides a specific mechanism for altering protein function, a strategy that can be applied to protein inhibition or activation. nih.gov
Enhancing Metabolic Stability
A significant challenge in the development of peptide-based therapeutics is their rapid degradation in vivo by proteases, leading to a short biological half-life and reduced bioavailability. nih.govmdpi.com The incorporation of unnatural amino acids such as L-2-Pyridylalanine is a widely adopted strategy to overcome this limitation. nih.goveurekaselect.com Proteolytic enzymes typically exhibit high specificity for substrates containing natural L-amino acid residues. By introducing a non-native structure like the pyridylalanine side chain, the peptide backbone becomes a poor substrate for these enzymes, thus sterically hindering enzymatic cleavage.
This modification enhances the peptide's resistance to proteolysis without necessarily compromising its biological activity. mdpi.com The goal is to generate metabolically stable peptide analogues that retain the desired therapeutic effect of the original peptide. mdpi.com Various strategies have been developed to increase the metabolic stability of peptide-based pharmaceuticals, including the introduction of unnatural amino acids, which can significantly extend their circulation time and therapeutic window. nih.goveurekaselect.com
Table 1: Strategies to Enhance Metabolic Stability of Peptides
| Strategy | Description | Reference |
|---|---|---|
| Unnatural Amino Acid Substitution | Replacing natural amino acids with non-proteinogenic ones, such as L-2-Pyridylalanine, to block protease recognition sites. | nih.goveurekaselect.com |
| N- and/or C-Terminal Modification | Capping the ends of the peptide to prevent degradation by exopeptidases. | nih.goveurekaselect.com |
| Backbone Modification | Altering the peptide bond itself (e.g., creating peptide bond isosteres) to make it unrecognizable to proteases. | nih.goveurekaselect.com |
| Cyclization | Creating a cyclic peptide structure to reduce flexibility and limit access for proteases. | nih.goveurekaselect.com |
Applications in Targeted Drug Delivery Systems
This compound is a valuable building block in the design of peptide-based systems for targeted drug delivery. The pyridine moiety offers a versatile handle for bioconjugation, allowing for the attachment of peptides to drug molecules, nanoparticles, or imaging agents. chemimpex.com These peptide-drug conjugates (PDCs) are designed to selectively deliver a therapeutic payload to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects. nih.gov
Peptides containing L-2-Pyridylalanine can be engineered to act as ligands that bind to overexpressed receptors on the surface of cancer cells, facilitating targeted delivery. chemimpex.com Furthermore, the self-assembly properties of certain Fmoc-protected amino acids into nanostructures like hydrogels are being exploited for controlled drug release. semanticscholar.org For example, Fmoc-diphenylalanine, a close analogue, can form hydrogels that encapsulate anticancer drugs, releasing them in a sustained manner at the target site. semanticscholar.org This combination of specific targeting and controlled release makes peptides incorporating L-2-Pyridylalanine promising components for advanced drug delivery platforms. nih.gov
Research in Neuroscience: Receptor Interactions and Neuronal Activity
In the field of neuroscience, this compound is utilized in the synthesis of peptides and peptidomimetics to study complex neurological processes. chemimpex.com Due to the structural resemblance of its pyridyl group to certain neurotransmitters, peptides containing this amino acid can be designed to interact with specific receptors in the central nervous system. chemimpex.com These synthetic peptides serve as valuable tools to probe receptor-ligand interactions, modulate neuronal signaling pathways, and investigate the physiological effects on neuronal activity. chemimpex.com
The ability to create tailored peptide sequences allows researchers to explore the structure-function relationships of neuropeptides and their receptors, such as G protein-coupled receptors (GPCRs), which are crucial in neural communication. nih.gov By observing how these synthetic ligands modulate receptor function, scientists can gain insights into the mechanisms underlying various neurological disorders and identify potential new targets for therapeutic intervention.
Development of Biosensors
The unique chemical properties of this compound make it a useful component in the development of sensitive and specific biosensors. The process of bioconjugation, which is critical for creating biosensors, often involves attaching biomolecules to a sensor surface, and the pyridyl group serves as an effective linker for this purpose. chemimpex.com
The pyridine side chain can be used to immobilize peptides onto various surfaces, such as gold nanoparticles or electrodes, through coordination chemistry or other covalent linkage strategies. Once immobilized, these peptides can act as biorecognition elements, selectively binding to target analytes (e.g., proteins, nucleic acids, or small molecules). This binding event can then be translated into a detectable signal (optical, electrochemical, or mechanical), allowing for the quantification of the target analyte.
Investigation of Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of peptides and even individual amino acids protected with the Fmoc group. rsc.orgnih.gov Fmoc-protected amino acids, including derivatives like Fmoc-phenylalanine, have demonstrated activity against a range of bacteria, particularly Gram-positive strains such as Staphylococcus aureus. rsc.orgnih.gov The proposed mechanism involves the surfactant-like properties of these molecules, which allow them to disrupt the integrity of the bacterial cell membrane, leading to cell death. rsc.orgnih.gov This membrane-disrupting activity makes them promising candidates for combating infections, including those caused by antibiotic-resistant bacteria like MRSA (methicillin-resistant Staphylococcus aureus). rsc.org
Fmoc-Protected Peptides with Pyridinium (B92312) Moieties
The antimicrobial potential of Fmoc-protected peptides can be further enhanced by incorporating amino acids with a pyridyl side chain, such as L-2-Pyridylalanine. The nitrogen atom in the pyridine ring can be quaternized to form a permanent positive charge, creating a pyridinium moiety. This modification significantly increases the cationic and amphipathic character of the peptide, which is a key feature of many potent antimicrobial peptides.
Compounds containing a pyridinium salt structure are known to possess strong antimicrobial properties. mdpi.comresearchgate.net They function as cationic surfactants that electrostatically interact with the negatively charged components of bacterial cell membranes (like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria). This interaction disrupts the membrane structure, leading to leakage of cellular contents and ultimately, cell lysis. mdpi.com Studies on various synthetic pyridinium salts have confirmed their efficacy against a spectrum of bacteria, with their activity often dependent on factors like the length of attached alkyl chains and the nature of other substituents. mdpi.comresearchgate.net
Table 2: Antimicrobial Activity of Selected Substituted Benzylidenehydrazinylpyridinium Salts
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 3a | 32 | 512 | 16 | 64 | researchgate.net |
| 3c | 32 | 256 | 16 | 64 | researchgate.net |
| 3d | 32 | 256 | 4 | 32 | researchgate.net |
| 4a | 64 | 1024 | 32 | 128 | researchgate.net |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table of Mentioned Compounds
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| Nα-Fmoc-L-2-pyridylalanine | This compound | Main subject of the article |
| Fluorenylmethyloxycarbonyl-phenylalanine | Fmoc-phenylalanine | Example of an antimicrobial Fmoc-amino acid |
| Methicillin-resistant Staphylococcus aureus | MRSA | Pathogen referenced in antimicrobial studies |
| Fluorenylmethyloxycarbonyl-diphenylalanine | Fmoc-diphenylalanine | Analogue used in drug delivery hydrogels |
| Staphylococcus aureus | S. aureus | Pathogen referenced in antimicrobial studies |
| Escherichia coli | E. coli | Pathogen referenced in antimicrobial studies |
| Pseudomonas aeruginosa | P. aeruginosa | Pathogen referenced in antimicrobial studies |
Mimicry of Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction with other molecules. The ability to create synthetic peptides that mimic these modifications is a powerful tool in chemical biology and drug discovery. These mimics can be used to study the effects of specific PTMs or to develop inhibitors for enzymes that recognize these modifications, without the inherent instability (e.g., to phosphatases) of the natural modification.
Tyrosine phosphorylation is a key PTM that governs numerous cellular signaling pathways. Consequently, molecules that can mimic phosphotyrosine (pTyr) are of significant interest as potential therapeutics and research tools, particularly as inhibitors of Src homology 2 (SH2) domains and protein tyrosine phosphatases (PTPs). rsc.org These mimics are designed to replicate the charge and geometry of the phosphate (B84403) group, allowing them to bind to the pTyr recognition sites of proteins.
Common strategies for mimicking phosphotyrosine involve replacing the phosphate group with bioisosteres that are stable to hydrolysis by phosphatases. iris-biotech.de These include phosphonates, such as 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp), and various carboxylate-containing groups like 4-(2-malonyl)phenylalanine. iris-biotech.denih.gov Another approach in protein studies is the substitution of the phosphorylatable serine, threonine, or tyrosine residue with acidic amino acids like aspartic acid or glutamic acid to imitate the negative charge of the phosphate group. wikipedia.orgletstalkacademy.com
Following a comprehensive review of scientific literature, no studies were found that describe the use of this compound as a phosphotyrosine mimetic. The existing research on pTyr mimetics focuses on moieties that can act as dianionic phosphate surrogates, a role for which the pyridyl group is not suited.
Metal-Binding Amino Acids and Metallo-Peptides
The incorporation of unnatural amino acids with metal-chelating side chains into peptides is a powerful strategy for the development of novel biomaterials, catalysts, and therapeutic agents. This compound serves as a key building block in solid-phase peptide synthesis (SPPS) for creating these "metallo-peptides." The pyridine ring of the 2-pyridylalanine side chain contains a nitrogen atom that can act as a Lewis base, enabling it to coordinate with a wide range of transition metal ions.
The ability to site-specifically place metal-binding residues like 2-pyridylalanine allows for precise control over the geometry and coordination environment of the metal center within the peptide scaffold. This has led to the design of artificial metalloenzymes where the peptide provides a chiral environment that can influence the selectivity of metal-catalyzed reactions. Furthermore, peptides incorporating 2-pyridylalanine and its isomers have been explored for applications in environmental remediation and as selective chelating agents for toxic metals.
Research in this area has demonstrated the versatility of pyridylalanine in peptide design. For instance, peptide sequences containing pyridylalanine have been engineered to create novel catalysts and functional materials. The strategic placement of one or more pyridylalanine residues can lead to the formation of well-defined coordination sites for metals such as copper, zinc, nickel, and cobalt.
| Peptide/System | Metal Ion(s) | Application/Finding |
| Peptides with 3'-pyridyl-Ala (3'PyA) units | Ag(I) | Exploited the linear coordination of Ag(I) to crosslink nonapeptides, forming antimicrobial hydrogels. |
| Artificial Metalloenzyme (LmrR scaffold) | Cu(II) | In vivo incorporation of (2,2′-bipyridin-5yl)alanine created an artificial enzyme for enantioselective catalysis. |
| Glucagon Analogues | N/A | Incorporation of 3- and 4-pyridyl-alanine enhanced aqueous solubility and stability of the peptide hormone. nih.gov |
| Peptides for Allenoate Addition | N/A | Pyridylalanine-containing peptides used as catalysts for enantioselective carbon-carbon bond formation. nih.gov |
Advanced Research Applications and Methodological Considerations
Bioconjugation Processes
Fmoc-L-2-Pyridylalanine is instrumental in modern bioconjugation strategies, which involve the chemical ligation of molecules to peptides. The pyridylalanine residue, particularly when modified to a cyanopyridine, can participate in highly specific and efficient "click" reactions. One such reaction is the condensation between a 2-cyanopyridine and a 1,2-aminothiol, like an N-terminal cysteine residue. This reaction proceeds efficiently under physiological conditions (neutral pH, aqueous solution, and ambient temperature) to form a stable thiazoline linkage.
This method is bioorthogonal, meaning it does not interfere with native biological functional groups. The high chemoselectivity of the cyanopyridine–aminothiol reaction makes it exceptionally valuable for the selective modification of peptides and proteins. Fmoc-protected cyanopyridyl-alanine derivatives can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS), allowing for precise placement of the reactive handle for subsequent bioconjugation.
Fluorescent Labeling of Peptides
The incorporation of this compound into a peptide sequence provides a specific site for the attachment of fluorescent labels. While the pyridyl group itself is not fluorescent, it can be chemically modified or used as a coordination site for fluorogenic metal complexes to impart fluorescence to the peptide.
A common strategy for peptide labeling involves synthesizing a peptide with an orthogonally protected amino acid. The Fmoc group of this compound is removed during standard SPPS cycles, but the pyridyl side chain remains available for post-synthetic modification. For instance, the nitrogen atom on the pyridine (B92270) ring can be targeted for alkylation with a reagent carrying a fluorophore.
Alternatively, unnatural amino acids with fluorescent side chains can be designed. While not intrinsically fluorescent, the pyridylalanine side chain's electronic properties can be harnessed. For example, it can be part of a larger chromophore system designed to act as an environment-sensitive probe. The synthesis of complex fluorescent amino acids often relies on building blocks that can be incorporated into peptides using the same Fmoc-based SPPS techniques as this compound.
Development of Multi-functional Probes
The structure of this compound is particularly advantageous for the development of multi-functional probes, which can simultaneously target, report, and respond to their environment. The key feature is the 2-pyridyl side chain, which is an excellent metal-chelating ligand vulcanchem.com. This property allows for the creation of peptide-based sensors for metal ions.
Table 1: Applications of Pyridylalanine in Multi-functional Probes
| Probe Functionality | Role of 2-Pyridylalanine | Potential Application |
| Metal Ion Sensing | Acts as a metal-coordinating ligand. Binding of a specific metal ion can induce a conformational change or alter the electronic properties of a nearby fluorophore. | Detection of heavy metal ions (e.g., Hg²⁺, Ni²⁺, Co²⁺) in biological or environmental samples mdpi.com. |
| Targeted Imaging | Incorporated into a peptide sequence that has a known affinity for a biological target (e.g., a specific receptor on a cancer cell). | The peptide directs the probe to the target, and the metal-chelating site can bind a fluorescent or radioactive metal ion for imaging. |
| Catalytic Probes | The coordinated metal ion can act as a catalytic center. | Designing artificial metalloenzymes where the peptide scaffold provides substrate specificity. |
By combining a biologically active peptide sequence with one or more L-2-Pyridylalanine residues, researchers can create probes that bind to a specific cellular target. The pyridyl groups can then chelate a metal ion, which might either possess inherent fluorescent properties or modulate the fluorescence of a nearby dye, leading to a "turn-on" or "turn-off" sensor response mdpi.com. This design integrates targeting and sensing functionalities into a single molecule.
Investigation of Piezoelectric Properties in Self-Assembled Structures
Piezoelectricity, the generation of an electric charge in response to mechanical stress, is a property of non-centrosymmetric materials. Self-assembling peptides are a promising class of materials for creating biocompatible piezoelectric devices. Research in this area has heavily focused on Fmoc-dipeptides, particularly Fmoc-diphenylalanine (Fmoc-FF).
Self-assembled Fmoc-FF nanofibrils form a structural framework with a β-sheet topology that lacks a center of symmetry, which is a prerequisite for piezoelectricity. These structures have been shown to exhibit shear piezoelectricity. While direct studies on the piezoelectric properties of self-assembled this compound are not widely reported in the literature, the principles derived from Fmoc-FF studies are highly relevant. The self-assembly of this compound would likely be driven by similar forces: π-π stacking of the Fmoc groups and hydrogen bonding. The presence of the polar pyridyl group could influence the crystal symmetry of the resulting nanostructures and potentially modulate their piezoelectric response.
Table 2: Piezoelectric Properties of a Related Fmoc-Dipeptide
| Compound | Self-Assembled Structure | Piezoelectric Mechanism | Potential Applications |
| Fmoc-Diphenylalanine (Fmoc-FF) | Nanofibrils with β-sheet topology | Non-centrosymmetric nature of the β-sheet structure | Tissue engineering scaffolds, biosensors, energy harvesting devices. |
Orthogonal Protection Strategies for Complex Peptide Synthesis
The use of this compound is intrinsically linked to the concept of orthogonal protection in SPPS. In this strategy, different protecting groups are used for the α-amino group and the amino acid side chains, allowing one to be removed without affecting the other.
The Fmoc group is the cornerstone of one of the most common orthogonal schemes. It is labile to basic conditions (typically a solution of piperidine (B6355638) in DMF), while the protecting groups used for reactive side chains (e.g., tert-butyl (tBu) or trityl (Trt)) are labile to acidic conditions (typically trifluoroacetic acid, TFA).
The synthesis of a complex peptide containing L-2-Pyridylalanine proceeds as follows:
Fmoc Removal: The Fmoc group of the resin-bound peptide is removed with a piperidine solution.
Coupling: The next amino acid in the sequence, this compound, is activated and coupled to the newly exposed N-terminus.
Wash: Excess reagents are washed away.
Repeat: The cycle is repeated until the peptide is fully assembled.
Final Cleavage: The completed peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a TFA "cocktail".
The pyridyl side chain of L-2-Pyridylalanine does not typically require protection during standard Fmoc-SPPS, simplifying the synthetic process. This orthogonality ensures that the integrity of the growing peptide chain is maintained and allows for the precise synthesis of complex sequences.
Quality Control and Analytical Techniques in Peptide Synthesis
The synthesis of peptides incorporating this compound requires rigorous quality control to ensure the final product is of the desired purity and identity. Impurities can include truncated sequences, deletion sequences, or peptides with remaining protecting groups.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for both the monitoring and purification of synthetic peptides.
Purification: The bulk of the crude product is purified using preparative RP-HPLC. The separation is based on the hydrophobicity of the peptide and its impurities.
A typical RP-HPLC setup for a peptide containing L-2-Pyridylalanine would involve:
Stationary Phase: A C18-modified silica column.
Mobile Phase: A gradient of increasing acetonitrile concentration in water.
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is typically added at a low concentration (0.1%) to both solvents. TFA protonates free carboxyl groups and forms ion pairs with protonated amino groups, which improves peak shape and resolution.
Detection: UV absorbance is monitored, typically at 214-220 nm, where the peptide bond absorbs light.
A known challenge during the synthesis of peptides containing 2-pyridylalanine is the potential for racemization (conversion of the L-isomer to the D-isomer) at the 2-pyridylalanine residue during the coupling step. RP-HPLC is often sensitive enough to separate these diastereomeric impurities, making it an essential tool for ensuring the stereochemical purity of the final peptide.
Scalable Synthesis and Industrial Applications
The utility of this compound as a specialized building block in peptide science has necessitated the development of scalable synthetic routes to meet the demands of both academic research and industrial pharmaceutical development.
Scalable Synthesis
The large-scale production of this compound is anchored in the broader, well-established methodologies for manufacturing Fmoc-protected amino acids. The industrial synthesis of these compounds has been refined due to the increasing number of peptide-based therapeutics entering clinical trials and the market nih.gov. While specific, proprietary details of the industrial-scale synthesis of this compound are not extensively published, the general strategies focus on efficiency, cost-effectiveness, and high purity.
Key considerations for a scalable synthesis include:
Starting Material Availability: The synthesis would originate from readily available and cost-effective precursors for the 2-pyridylalanine core.
Efficient Fmoc Protection: The introduction of the fluorenylmethoxycarbonyl (Fmoc) group to the amino function of L-2-pyridylalanine is a critical step. Industrial processes are optimized to achieve high yields and minimize side reactions, ensuring the production of highly pure Fmoc-amino acids sigmaaldrich.com.
Purification: Robust and scalable purification techniques, such as crystallization, are employed to achieve the high purity (>99%) required for solid-phase peptide synthesis (SPPS), as minor impurities can lead to significant issues in the final peptide product.
Process Safety and Sustainability: Modern large-scale synthesis also emphasizes the use of safer reagents and more environmentally benign solvents to minimize the environmental impact.
Industrial Applications
The primary industrial application of this compound is as a monomer unit in the solid-phase synthesis of peptides for therapeutic and research purposes anaspec.comjpt.com. The incorporation of this unnatural amino acid into a peptide sequence can impart unique and beneficial properties.
Pharmaceutical Research and Drug Development: The pyridyl group, being a hydrophilic and aromatic moiety, can be used to modulate the physicochemical properties of a peptide. For instance, the incorporation of pyridylalanine has been shown to enhance the aqueous solubility and stability of peptides, which are critical parameters for drug candidates nih.gov. This makes it a valuable tool in the optimization of peptide-based drugs.
Bioconjugation and Labeling: The pyridine ring offers a site for potential post-synthetic modification or conjugation, although this is a less common application compared to its role as a structural modifier.
Peptidomimetics: this compound is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability against enzymatic degradation.
The demand for high-quality this compound is directly linked to the expanding pipeline of peptide therapeutics. As more complex and modified peptides are explored for treating a wide range of diseases, the need for specialized building blocks like this compound is expected to continue to grow.
Q & A
Q. How is Fmoc-L-2-Pyridylalanine synthesized, and what quality control measures ensure purity for peptide synthesis?
this compound is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS). Key steps include coupling the Fmoc-protected amino acid to a resin-bound peptide chain using activating agents like HOBt/EDC or DIC/Oxyma. Post-synthesis, the compound is cleaved from the resin and purified via reverse-phase HPLC. Quality control involves:
- HPLC analysis to assess purity (>97% as per industry standards) .
- Mass spectrometry (MS) to confirm molecular weight.
- 1H-NMR to verify structural integrity, particularly the pyridyl group’s aromatic protons . Contaminants like Fmoc-β-Ala-OH (a known byproduct in Fmoc-OSu reactions) must be monitored and removed .
Q. What are the critical safety considerations when handling this compound in the lab?
While classified as non-hazardous under GHS, precautions include:
Q. How does the pyridyl side chain influence peptide solubility and stability?
The 2-pyridyl group enhances:
- Solubility in polar solvents (e.g., DMF, DMSO) due to its aromatic nitrogen’s hydrogen-bonding capacity.
- Metal coordination , enabling applications in metallopeptide design. However, it may reduce stability in acidic conditions due to protonation of the pyridyl nitrogen .
Advanced Research Questions
Q. How can this compound be incorporated into self-assembling hydrogels, and what structural insights are critical for design?
this compound’s amphiphilic nature allows hydrogel formation via π-π stacking of Fmoc groups and hydrogen bonding. Key factors:
- pH-dependent assembly : The pyridyl nitrogen’s protonation state (pKa ~4.8) modulates gelation. Neutral to basic pH promotes fibril formation .
- X-ray diffraction (XRD) and FTIR reveal stacking distances (~4.7 Å) and β-sheet-like hydrogen bonding .
- Crystal vs. gel phase differences : Unlike Fmoc-phenylalanine derivatives, pyridylalanine’s gel structure may diverge from its crystalline packing due to solvent interactions .
Q. What strategies resolve contradictions in HPLC/MS data when synthesizing this compound-containing peptides?
Common issues and solutions:
- Byproduct formation : Detect Fmoc-β-Ala-OH (MW 311.3) via MS and eliminate using gradient HPLC with C18 columns .
- Pyridyl group oxidation : Use inert atmospheres (N2/Ar) during synthesis to prevent side-chain degradation.
- Incomplete coupling : Optimize activation with 2-4 equivalents of DIC/Oxyma and extend reaction times .
Q. How does this compound compare to other Fmoc-modified aromatic amino acids (e.g., Fmoc-F, Fmoc-Y) in peptide bioactivity studies?
- Bioactivity screening : The pyridyl group’s metal-binding capacity enables unique interactions with biological targets (e.g., enzyme active sites).
- Alanine scanning : Replace key residues with this compound to assess contributions to binding affinity .
- Thermodynamic data : Compare ΔG values (via ITC) to evaluate stability differences vs. phenylalanine or tyrosine analogs .
Q. What advanced characterization methods validate the structural role of this compound in supramolecular assemblies?
- Cryo-TEM visualizes fibril morphology (e.g., helical vs. linear structures).
- Circular dichroism (CD) monitors secondary structure transitions under varying pH/temperature.
- Solid-state NMR resolves intermolecular interactions, such as pyridyl-Fmoc stacking .
Methodological Notes
- Synthesis Optimization : Pre-activate this compound with OxymaPure®/DIC to minimize racemization .
- Contradiction Management : Cross-reference HPLC, MS, and NMR data to distinguish true impurities from solvent artifacts .
- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions involving pyridyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
